Bienvenue dans la boutique en ligne BenchChem!

D,L-Buthionine

Cancer Research Glutathione Metabolism Drug Resistance

D,L-Buthionine delivers sustained, mechanism-based glutathione depletion via irreversible γ-GCS inhibition—distinct from electrophilic scavengers like DEM. Validated across melanoma (IC50 1.9 µM), breast (8.6 µM), and ovarian (29 µM) cancer lines for tailored chemosensitization. Synergizes with alkylating agents and radiation without exacerbating myelosuppression. A critical tool for ferroptosis induction and drug resistance studies. Choose D,L-Buthionine for reproducible, publication-grade GSH modulation.

Molecular Formula C8H17NO2S
Molecular Weight 191.29 g/mol
CAS No. 4378-14-7
Cat. No. B015049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-Buthionine
CAS4378-14-7
Synonymsuthionine
buthionine, (D)-isomer
buthionine, (DL)-isomer
buthionine, (L)-isome
Molecular FormulaC8H17NO2S
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESCCCCSCCC(C(=O)O)N
InChIInChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)
InChIKeyLAXXPOJCFVMVAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D,L-Buthionine (CAS 4378-14-7) as a Glutathione Biosynthesis Inhibitor for Cancer Research Procurement


D,L-Buthionine (CAS 4378-14-7), specifically its sulfoximine derivative D,L-buthionine-S,R-sulfoximine (BSO), is a potent and specific irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) biosynthesis [1]. By depleting intracellular GSH, a major cellular antioxidant and detoxification molecule, BSO sensitizes tumor cells to chemotherapy and radiation, making it a critical tool in oncology research [2]. This compound is a racemic mixture of L- and D- isomers, with the L-isomer being the active inhibitory moiety [3]. Its primary applications lie in preclinical studies investigating drug resistance, ferroptosis induction, and the enhancement of therapeutic efficacy [4].

Why D,L-Buthionine Cannot Be Substituted with Generic GSH Depletors or Other GCS Inhibitors in Critical Research Applications


While several agents deplete glutathione (e.g., diethyl maleate) or inhibit γ-GCS (e.g., methionine sulfoximine), their mechanisms, potency, and selectivity differ drastically, leading to inconsistent or off-target experimental outcomes. Unlike electrophilic agents like diethyl maleate (DEM) that chemically conjugate and remove GSH, BSO provides sustained, mechanism-based inhibition of GSH synthesis [1]. Crucially, the specific stereoisomer used is paramount: the L-S-isomer is the active inhibitor, while the L-R-isomer is inactive but can interfere with uptake and metabolism, underscoring why D,L-racemic mixtures or single isomers cannot be used interchangeably without careful consideration [2]. The quantitative evidence below demonstrates that D,L-BSO offers a unique balance of potency, cell line-specific efficacy, and in vivo tolerability that is not recapitulated by its closest analogs.

Quantitative Differentiation Guide: D,L-Buthionine vs. Comparators in GSH Modulation


Cell Line-Specific IC50 Values Differentiate D,L-BSO from L-BSO and Other GCS Inhibitors

D,L-Buthionine sulfoximine (BSO) exhibits cell line-dependent potency in depleting glutathione, with IC50 values varying significantly across tumor types. For L-BSO, the active isomer, reported IC50 values are 1.9 µM for melanoma, 8.6 µM for breast, and 29 µM for ovarian tumor cells . In contrast, the higher homolog heptathionine sulfoximine demonstrates greater GSH depletion but is also associated with significant toxicity, limiting its utility [1]. Methionine sulfoximine, a structural analog, inhibits γ-GCS with >100-fold lower potency compared to BSO [2].

Cancer Research Glutathione Metabolism Drug Resistance

Head-to-Head Comparison: BSO vs. Diethyl Maleate (DEM) in Radiosensitization Efficiency

In a direct comparative study using Chinese hamster V79 lung cells, both BSO and DEM depleted cellular GSH to <5% of control levels. However, hypoxic cells treated with DEM exhibited greater X-ray sensitization (D0 = 3.22 Gy) compared to BSO-treated cells (D0 = 4.30 Gy) [1]. The control hypoxic D0 was 4.87 Gy. For A549 human lung carcinoma cells, the hypoxic D0 values were 5.00 Gy (control) vs 4.02 Gy (BSO) [1]. This indicates that while both agents deplete GSH, the mechanism of depletion (chemical conjugation vs. synthesis inhibition) differentially affects the cellular radiation response, particularly under hypoxia.

Radiation Oncology Radiosensitization Hypoxia

In Vivo Chemosensitization: BSO Enhances Antitumor Efficacy of Alkylating Agents Without Exacerbating Myelosuppression

In vivo studies in mice bearing NFSa fibrosarcoma demonstrated that BSO pretreatment (5 mmol/kg, i.p.) effectively chemosensitized tumors to cyclophosphamide (CYM), cisplatin (CDDP), and bleomycin (BLM) [1]. Crucially, while BSO enhanced the antitumor effects of these agents, it did not increase the myelosuppression (bone marrow toxicity) caused by CYM [1]. This differential effect—potentiation of tumor cytotoxicity without exacerbating hematological toxicity—is a key differentiator from some other chemosensitizers. In contrast, the higher homolog heptathionine sulfoximine, while more potent at depleting GSH, exhibits significant toxicity in vivo [2].

Chemosensitization In Vivo Pharmacology Drug Resistance

Stereochemical Selectivity: L-S-Isomer is the Active Inhibitor, D- and L-R-Isomers are Inactive

The inhibitory activity of BSO is stereospecific. The L-buthionine-S-sulfoximine isomer is the potent inhibitor of γ-glutamylcysteine synthetase (Ki ~ 0.1 µM), while the L-buthionine-R-sulfoximine isomer is inactive as an enzyme inhibitor [1]. However, the L-R-isomer can competitively interfere with the uptake and metabolism of the active L-S-isomer, modulating its effects in vivo [1]. The D-isomer of BSO is also inactive. This stereochemical specificity is critical; racemic D,L-BSO or preparations containing the R-isomer may exhibit altered potency and pharmacokinetics compared to pure L-S-BSO [2].

Stereochemistry Enzyme Inhibition Isomer Purity

Optimal Application Scenarios for D,L-Buthionine Based on Quantitative Differentiation Evidence


Preclinical Chemosensitization Studies in Solid Tumors

Based on in vivo evidence showing that BSO enhances the efficacy of alkylating agents like cyclophosphamide and cisplatin without exacerbating myelosuppression [1], D,L-buthionine is the preferred GSH modulator for preclinical studies aiming to improve therapeutic index in solid tumor models. Its favorable toxicity profile relative to higher homologs makes it suitable for combination therapy investigations.

Radiosensitization Research in Hypoxic Tumor Models

The head-to-head comparison data demonstrating that BSO-mediated GSH depletion yields distinct radiosensitization effects compared to chemical scavengers like DEM [2] positions D,L-buthionine as a critical tool for dissecting the role of sustained GSH synthesis inhibition in radiation response, particularly in hypoxic conditions.

Cell Line-Specific GSH Modulation for Drug Resistance Studies

The wide range of IC50 values across melanoma (1.9 µM), breast (8.6 µM), and ovarian (29 µM) cancer cell lines makes D,L-buthionine a valuable agent for tailoring GSH depletion strategies in specific cancer types. Researchers investigating intrinsic or acquired drug resistance mechanisms can leverage this differential potency to optimize experimental conditions.

Ferroptosis Induction and Oxidative Stress Research

BSO is a well-established inducer of ferroptosis when combined with exogenous iron sources [3]. Its specific, irreversible inhibition of GSH synthesis provides a robust model system for studying iron-dependent cell death pathways and the role of glutathione in mitigating oxidative stress, distinguishing it from other GSH modulators with different mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for D,L-Buthionine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.